The molecule possesses several functional groups commonly associated with various biological activities:
These features suggest that (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide could potentially be investigated for various biological activities, such as:
(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is a compound characterized by its unique structural features, which include a chlorophenyl group and a chromenyl moiety. Its molecular formula is , with a molecular weight of approximately 320.80 g/mol. The compound exhibits properties typical of chalcones, a class of compounds known for their diverse biological activities and potential therapeutic applications.
The compound's structure consists of an enamide functional group, which contributes to its reactivity and interaction with biological targets. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its bioavailability and pharmacokinetics in biological systems.
These reactions highlight the compound's potential as a versatile intermediate in organic synthesis.
Research indicates that (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide possesses significant biological activities:
The synthesis of (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide can be achieved through several methods:
python# General reaction scheme3-Chloroaniline + 3-Acetylcoumarin → (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide
(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has several potential applications:
Interaction studies involving (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide have focused on its binding affinity to various biological targets:
Several compounds share structural similarities with (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. Here is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (E)-N-(4-bromo-3-chlorophenyl)-4-methylbutanamide | C13H14BrClN | Contains bromine; larger alkane chain | Antimicrobial |
| (E)-N-(4-methoxyphenyl)-4-methylbutanamide | C14H17NO | Methoxy group enhances solubility | Antioxidant |
| (E)-N-(4-fluorophenyl)-4-methylbutanamide | C13H14FN | Fluorine substitution affects reactivity | Anticancer |
The uniqueness of (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide lies in its specific combination of the chromenyl structure with the chlorophenyl group, which may enhance its biological activity compared to other derivatives.